3,4-dihydro-1H-2-benzothiopyran-4-amine
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isothiochromen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDJNGZVNLZVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CS1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Oximation Reaction
The synthesis begins with the conversion of 2,3-dihydro-4H-thiochromen-4-one to its oxime derivative. In a representative procedure, 13.0 g of 2,3-dihydro-4H-thiochromen-4-one reacts with 7.93 g of o-methylhydroxylamine hydrochloride in pyridine (30 mL) at room temperature for 4 hours. The oxime intermediate is extracted with ethyl acetate, washed with 1N HCl and brine, and dried over magnesium sulfate. This step avoids purification, proceeding directly to the reduction phase.
Borane-THF Reduction
The oxime is reduced using borane-THF (200 mL of 1M solution) in tetrahydrofuran (THF) at 0°C, followed by reflux at 90°C for 3 hours. Quenching with ice and 1N HCl (300 mL) facilitates hydrolysis, yielding the crude amine. Basification with 8N NaOH and subsequent extraction with ethyl acetate isolates the free base, which is converted to the hydrochloride salt using 4N HCl in ethyl acetate. The final product, 3,4-dihydro-2H-thiochromen-4-amine hydrochloride, is obtained in unquantified yield but validated via -NMR (DMSO-d6): δ 2.12–2.27 (1H, m), 2.36–2.48 (1H, m), 2.96–3.29 (2H, m), 4.52 (1H, d), 7.09–7.31 (3H, m), 7.53 (1H, d), 8.66 (3H, s).
Curtius Rearrangement via Acyl Azide Intermediate
Carboxylic Acid to Acyl Azide
An alternative route starts with 3,4-dihydro-7,8-dimethoxy-1(2H)-benzothiopyran-3-carboxylic acid. Reacting 9.5 g of the acid with diphenylphosphorylazide (8.9 mL) and triethylamine (5.72 mL) in t-butanol (60 mL) under reflux for 19 hours forms an acyl azide intermediate. Infrared monitoring confirms isocyanate formation (2254 cm).
Hydrolysis to Amine Hydrochloride
The acyl azide is hydrolyzed in ethyl acetate saturated with HCl, yielding 3,4-dihydro-7,8-dimethoxy-1(2H)-benzothiopyran-3-amine hydrochloride (63%). -NMR (DMSO-d6) reveals δ 8.45 (bs, 3H), 6.87–6.78 (2H, d), 3.87–3.79 (6H, s), 3.70–3.56 (1H, m), and 3.22–2.79 (4H, m). Methoxy substituents enhance solubility but necessitate additional steps for deprotection in non-methoxy variants.
Grignard and Organolithium Approaches
Cyclization with Thionyl Chloride
A patent describes cyclizing benzylthiophenylacetic acid using thionyl chloride in benzene under reflux to form benzylthiophenylacetyl chloride. Subsequent treatment with stannic chloride at 0°C yields 3-phenyl-4-isothiochromanone. While this method targets phenyl-substituted derivatives, adapting the protocol by omitting phenyl groups could yield the parent benzothiopyran structure.
Organometallic Additions
Reacting 3-phenyl-4-isothiochromanone with Grignard reagents (e.g., RMgHal) or organolithium compounds (RLi) in tetrahydrofuran introduces alkyl/aryl groups at the 4-position. For the unsubstituted amine, ammonia or ammonium chloride could theoretically replace these reagents, though this modification remains unreported in the literature.
Comparative Analysis of Methodologies
Yield and Efficiency
The Curtius rearrangement offers superior yield quantification (63%) and scalability, whereas the borane method lacks yield data but provides straightforward isolation. Grignard approaches remain speculative for the target amine but are viable for substituted analogs.
Analytical Characterization
Both -NMR and IR spectroscopy are critical for validating intermediates and final products. Methoxy-substituted derivatives exhibit distinct aromatic proton splitting (δ 6.61–6.87), while parent structures show broader multiplet signals (δ 2.12–3.29).
Challenges and Optimization Opportunities
Byproduct Formation
Borane reductions risk over-reduction or side reactions with sensitive functional groups. Substituting borane with milder reductants like sodium cyanoborohydride could improve selectivity.
Scientific Research Applications
3,4-Dihydro-1H-2-benzothiopyran-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-2-benzothiopyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiopyran Core
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine (C₉H₁₀FNS)
- Substituent : Fluorine at C6.
- Molecular Weight : 183.25 g/mol .
- The SMILES string (C1CSC2=C(C1N)C=CC=C2F) highlights the fluorine’s position on the aromatic ring .
6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine (C₉H₁₀BrNS)
- Substituent : Bromine at C4.
- Molecular Weight : 244.15 g/mol .
- Its higher molecular weight may reduce solubility but could be advantageous in radiopharmaceutical applications as a leaving group .
6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine (C₁₀H₁₃NS)
- Substituent : Methyl at C5.
- Molecular Weight : 179.28 g/mol .
- Properties : The methyl group enhances lipophilicity, improving membrane permeability. However, it introduces additional hazards (e.g., H318 for eye damage) due to altered reactivity .
3,4-Dihydro-1H-2-benzothiopyran-4-amine 2,2-dioxide (C₉H₁₂ClNO₂S)
Comparison Table
Benzopyran vs. Benzothiopyran Analogs
Benzopyran derivatives (e.g., (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, C₁₁H₁₆ClNO) replace sulfur with oxygen, altering electronic properties. Ethyl substituents further enhance lipophilicity .
Biological Activity
3,4-Dihydro-1H-2-benzothiopyran-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular structure of this compound features a benzothiopyran ring with an amine group at the 4-position, which contributes to its unique chemical reactivity and biological activity. The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Effects
One of the most promising areas of research involves the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including HeLa cells. The lowest observed IC50 value was reported at approximately for specific derivatives . These findings indicate that modifications to the compound can enhance its selectivity and potency against cancer cells.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition could lead to potential antidiabetic effects by slowing down glucose absorption .
- DNA Interaction : Preliminary studies suggest that the compound may intercalate with DNA, affecting replication and transcription processes. This property is vital for its anticancer activity as it can induce apoptosis in malignant cells .
- Receptor Modulation : The amine group allows for hydrogen bonding with biological molecules, influencing receptor activity and downstream signaling pathways.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound further, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Isothiochroman | Similar structure; lacks amine group | Different reactivity profile |
| Thioisochroman | Structural isomer; varying substitution patterns | Distinct biological activities |
| 6-Bromo Derivative | Contains bromine; enhances reactivity | Potentially increased biological activity due to halogen substitution |
Q & A
Q. What are the optimal synthetic routes for 3,4-dihydro-1H-2-benzothiopyran-4-amine, and how can yield and purity be maximized?
Methodological Answer: Synthesis typically involves cyclization of thiochromene precursors followed by amine functionalization. Key steps include:
- Cyclization : Use sulfur-containing precursors (e.g., thioketones or thiols) under acidic or basic conditions to form the benzothiopyran core .
- Amine Introduction : Reductive amination or nucleophilic substitution with ammonia/amine derivatives, optimized via pH control (pH 7–9) and temperature (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity. Yields >80% are achievable with stoichiometric catalyst ratios (e.g., Pd/C for hydrogenation) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm ring substitution patterns and amine proton environments (δ 1.5–2.5 ppm for dihydro protons; δ 3.0–3.5 ppm for amine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHNS for the base structure) and detects isotopic sulfur signatures .
- X-ray Crystallography : Resolves stereochemistry of the dihydro ring and amine orientation, critical for studying enantiomer-specific activity .
Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?
Methodological Answer:
- Solubility : Low aqueous solubility (logP ~2.5) necessitates polar aprotic solvents (DMSO, DMF) for in vitro assays. Hydrochloride salt derivatives improve water solubility (e.g., 10–20 mM in PBS) .
- Stability : Degradation under UV light or oxidative conditions requires storage in amber vials at –20°C with desiccants. Accelerated stability studies (40°C/75% RH for 4 weeks) assess shelf life .
Advanced Research Questions
Q. What strategies are recommended for evaluating biological activity, such as receptor binding or enzyme inhibition?
Methodological Answer:
- Binding Assays : Radiolabeled ligand displacement (e.g., H-labeled analogs) or surface plasmon resonance (SPR) quantify affinity for targets like GPCRs or ion channels .
- Cellular Assays : Dose-response curves (IC) in cell lines (e.g., HEK293 for cytotoxicity) with controls for off-target effects (e.g., siRNA knockdown) .
- Metabolic Stability : Microsomal incubation (human liver microsomes, 1–2 hours) with LC-MS/MS to track metabolite formation .
Q. How can computational modeling (e.g., QSAR, molecular docking) guide derivative design?
Methodological Answer:
- QSAR Modeling : Train models on analogs (e.g., fluorinated or methoxy-substituted derivatives) to predict logP, bioavailability, and toxicity .
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to map interactions with active sites (e.g., serotonin receptors). Prioritize derivatives with ΔG < –8 kcal/mol .
Q. How should researchers address contradictions in reported bioactivity data for structural analogs?
Methodological Answer:
- Comparative Studies : Replicate assays under standardized conditions (e.g., same cell line, passage number, and assay buffer) .
- Meta-Analysis : Pool data from analogs (e.g., 8-fluoro or 6-ethyl derivatives) to identify trends in substituent effects .
- Orthogonal Validation : Confirm activity via dual methods (e.g., SPR + fluorescence polarization) to rule out assay artifacts .
Q. What methodologies are effective for resolving enantiomers of chiral derivatives?
Methodological Answer:
Q. How can stability under varying pH and temperature conditions be systematically studied?
Methodological Answer:
- Forced Degradation : Expose to 0.1M HCl/NaOH (24 hours, 25°C) or heat (40–60°C) and monitor degradation via HPLC .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t) using Arrhenius equations for shelf-life prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
